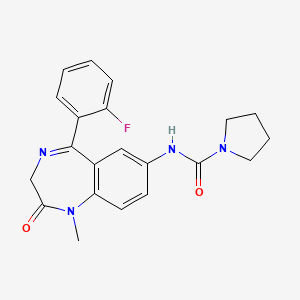
1-Pyrrolidinecarboxamide, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarboxamide, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)- is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrrolidine ring fused with a benzodiazepine structure, making it a unique entity in medicinal chemistry. The presence of a fluorophenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxamide, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)- typically involves multi-step organic reactions. The process begins with the formation of the benzodiazepine core, followed by the introduction of the fluorophenyl group and the pyrrolidine ring. Common reagents used in these reactions include organolithium compounds, halogenating agents, and amides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidinecarboxamide, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-Pyrrolidinecarboxamide, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its benzodiazepine core.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxamide, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)- involves its interaction with specific molecular targets in the body. The benzodiazepine core allows it to bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The fluorophenyl group may contribute to its binding affinity and selectivity for certain receptor subtypes .
Comparison with Similar Compounds
- 1-Pyrrolidinecarboxamide, N-(4-chloro-5-ethoxy-2-fluorophenyl)-
- N-(2,4-Difluorophenyl)-2-pyrrolidinecarboxamide
- N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide
Comparison: Compared to these similar compounds, 1-Pyrrolidinecarboxamide, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)- stands out due to its unique combination of a benzodiazepine core and a fluorophenyl group. This structural arrangement may enhance its biological activity and specificity for certain molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
74858-71-2 |
|---|---|
Molecular Formula |
C21H21FN4O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-7-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H21FN4O2/c1-25-18-9-8-14(24-21(28)26-10-4-5-11-26)12-16(18)20(23-13-19(25)27)15-6-2-3-7-17(15)22/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,24,28) |
InChI Key |
XJKXIYHHYJLJGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)NC(=O)N3CCCC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


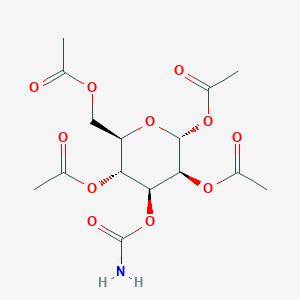
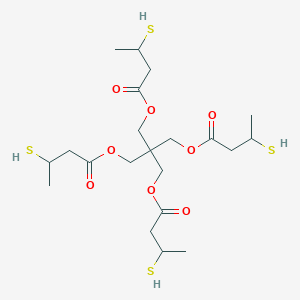
![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
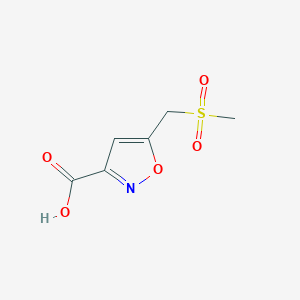
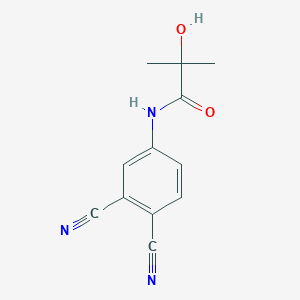
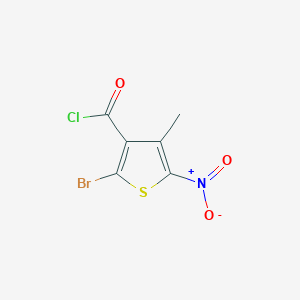
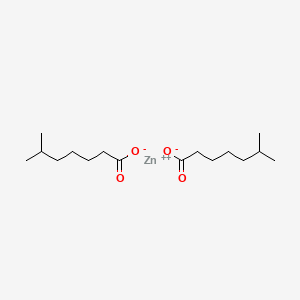
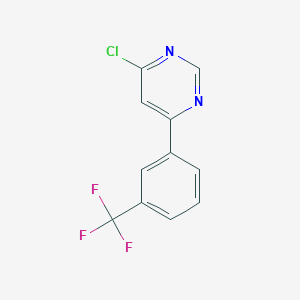
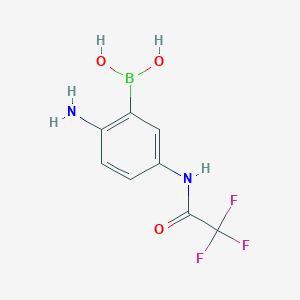

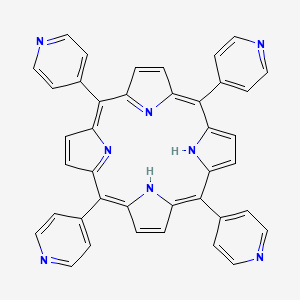
![2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-](/img/structure/B13406624.png)
